Demethoxycurcumin

概要

説明

デメトキシクルクミンは、クルクミンIIとしても知られており、ターメリック(ウコン)に自然に存在するクルクミノイドです。クルクミンとビスデメトキシクルクミンとともに、3つの主要なクルクミノイドの1つです。 デメトキシクルクミンは、抗炎症、抗酸化、抗菌、抗がん、神経保護作用で知られています .

準備方法

合成経路と反応条件

デメトキシクルクミンは、さまざまな化学経路によって合成することができます。一般的な方法の1つは、バニリンとアセチルアセトンを、水酸化ナトリウムなどの塩基の存在下、還流条件下で縮合させる方法です。反応は通常、次のように進行します。

縮合反応: バニリンは、水酸化ナトリウムの存在下、アセチルアセトンと反応します。

精製: 粗生成物は、カラムクロマトグラフィーまたは再結晶によって精製されます。

工業的生産方法

デメトキシクルクミンの工業的生産は、多くの場合、ターメリックからの抽出を伴います。プロセスには以下が含まれます。

抽出: ターメリック粉末は、エタノールまたはメタノールなどの溶媒を使用して抽出されます。

分画: 抽出物は、クルクミノイドを分離するために分画されます。

精製: デメトキシクルクミンは、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます。

化学反応の分析

反応の種類

デメトキシクルクミンは、次のようなさまざまな化学反応を起こします。

酸化: キノンを形成するために酸化される可能性があります。

還元: 還元反応によって、ジヒドロ誘導体に変換することができます。

置換: 求電子置換反応は、芳香環で起こる可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を、酸性条件下で使用します。

還元: 炭素上のパラジウムを用いた触媒的接触水素化。

置換: 臭素または塩素ガスを用いたハロゲン化。

主な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: ジヒドロデメトキシクルクミン。

置換: ハロゲン化デメトキシクルクミン誘導体。

科学的研究への応用

デメトキシクルクミンは、幅広い科学的研究に応用されています。

化学: クルクミノイドの化学と反応性を研究するためのモデル化合物として使用されます。

生物学: アポトーシスや細胞周期調節など、細胞プロセスに対する影響が調査されています。

医学: 炎症、がん、神経変性疾患の治療における潜在的な治療効果が探求されています

工業: 天然抗酸化剤や保存料の開発に使用されています。

科学的研究の応用

Antioxidant and Cytotoxic Properties

Demethoxycurcumin has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. A study reported that this compound exhibited a higher antioxidant capacity than its counterpart bisthis compound, with an IC50 value indicating effective radical scavenging activity . Furthermore, it has shown cytotoxic effects against various cancer cell lines, including colon adenocarcinoma (SW-620) and gastric cancer (AGS), suggesting its potential as a chemotherapeutic agent .

Vascular Smooth Muscle Cell Migration Inhibition

Research has highlighted this compound's ability to inhibit vascular smooth muscle cell migration, which is essential in preventing restenosis after vascular injuries. In a rat carotid injury model, this compound significantly reduced intima/media ratios and the number of proliferating cells compared to other curcuminoids . This action is mediated through the downregulation of matrix metalloproteinases and modulation of signaling pathways such as focal adhesion kinase and phosphatidylinositol 3-kinase .

Antimicrobial Activity

This compound has shown promise in combating various microbial infections. Studies indicate that it possesses antibacterial properties effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, demonstrating its potential as an alternative treatment for resistant infections . Its antimicrobial efficacy has been attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as nuclear factor-kappa B (NF-kB). Research indicates that this compound can suppress tumor necrosis factor-induced inflammatory responses in various cell types, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

This compound's neuroprotective capabilities have been explored in the context of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in conditions like Alzheimer's disease . Its ability to modulate neuroinflammation further supports its therapeutic potential in neurodegenerative disorders.

Applications in Cancer Therapy

This compound's anticancer properties extend beyond its cytotoxic effects; it also induces apoptosis in cancer cells through various mechanisms, including DNA damage induction and inhibition of DNA repair processes . Its role in modulating multiple signaling pathways involved in cancer progression makes it a valuable candidate for combination therapies with conventional chemotherapeutics.

Summary Table of this compound Applications

作用機序

デメトキシクルクミンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症: 核因子κB(NF-κB)の活性を阻害し、プロ炎症性サイトカインの産生を減少させます。

抗酸化: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートします。

抗がん: カスパーゼの活性化とAktやSmadなどのシグナル伝達経路の調節を通じてアポトーシスを誘導します.

神経保護: アミロイドβペプチドの凝集を阻害し、神経細胞における酸化ストレスを軽減します。

類似の化合物との比較

デメトキシクルクミンは、他のクルクミノイドと比較されることがよくあります。

クルクミン: 最も豊富なクルクミノイドであり、幅広い生物活性で知られていますが、バイオアベイラビリティが低いことが問題です。

ビスデメトキシクルクミン: 2つのメトキシ基がなく、化学的に安定していますが、クルクミンに比べて一部の生物活性では効力が低くなっています。

テトラヒドロクルクミン: 水素化誘導体であり、バイオアベイラビリティと安定性が向上していますが、生物活性プロファイルが異なります。

デメトキシクルクミンは、安定性と生物活性のバランスがとれているため、研究や潜在的な治療への応用に価値のある化合物です .

類似化合物との比較

Demethoxycurcumin is often compared with other curcuminoids:

Curcumin: The most abundant curcuminoid, known for its broad-spectrum biological activities but limited by low bioavailability.

Bisthis compound: Lacks two methoxy groups, making it more chemically stable but less potent in some biological activities compared to curcumin.

Tetrahydrocurcumin: A hydrogenated derivative with enhanced bioavailability and stability but different biological activity profiles.

This compound is unique due to its balance of stability and biological activity, making it a valuable compound for research and potential therapeutic applications .

生物活性

Demethoxycurcumin (DMC), a natural compound derived from turmeric (Curcuma longa), has garnered significant attention for its diverse biological activities, particularly in the realms of cancer therapy, antioxidant properties, and immune modulation. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.

Overview of this compound

DMC is one of the three main curcuminoids found in turmeric, alongside curcumin and bisthis compound. Its chemical structure lacks a methoxy group at one of the phenolic rings, which affects its biological functions compared to its analogs. Research indicates that DMC exhibits various pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

DMC has been evaluated for its antioxidant capabilities through various assays. A comparative study showed that DMC's antioxidant activity is lower than that of curcumin but still significant. The DPPH radical scavenging assay indicated that DMC had an IC50 value of 17.94 µg/mL, demonstrating its ability to neutralize free radicals effectively .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| Curcumin | 12.46 |

| This compound | 17.94 |

| Bisthis compound | 25.00 |

Anticancer Properties

DMC has been extensively studied for its anticancer effects across various cancer cell lines. Research has demonstrated that DMC inhibits cell proliferation and induces apoptosis in several types of cancer, including prostate, breast, and skin cancers.

Case Study: Inhibition of Skin Squamous Cell Carcinoma

A study involving A431 human skin squamous cell carcinoma cells revealed that DMC significantly inhibited cell viability and induced apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Skin Cancer) | 20.00 |

| SW-620 (Colon Cancer) | 42.90 |

| HepG2 (Liver Cancer) | 64.70 |

Immune Modulation

DMC also influences immune responses, particularly in the context of leukemia. In a study involving WEHI-3 leukemia mice, DMC treatment resulted in increased macrophage populations and enhanced phagocytic activity at lower doses. However, higher doses led to a decrease in macrophage populations .

Table 3: Effects of this compound on Immune Cells

| Treatment Dose (mg/kg) | Macrophage Population (Mac-3) | Phagocytosis Activity |

|---|---|---|

| Control | Baseline | Baseline |

| 15 | Increased | Enhanced |

| 30 | Decreased | Enhanced |

| 60 | Decreased | Reduced |

The mechanisms underlying the biological activities of DMC include:

- Inhibition of NF-κB Activation : DMC suppresses TNF-induced NF-κB activation, which is crucial for inflammatory responses and tumor progression .

- Induction of Apoptosis : By regulating apoptotic pathways, DMC promotes programmed cell death in cancer cells.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

特性

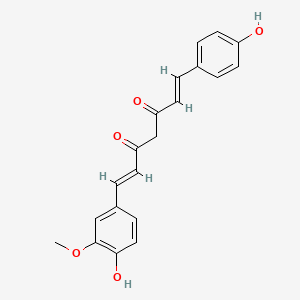

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。